molecular formula C16H26N4O2 B1469411 tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate CAS No. 951004-13-0

tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B1469411
CAS No.: 951004-13-0
M. Wt: 306.4 g/mol
InChI Key: ISLZANVBVIUMOQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-11-10-12(2)18-14(17-11)19-13-6-8-20(9-7-13)15(21)22-16(3,4)5/h10,13H,6-9H2,1-5H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLZANVBVIUMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloro-4,6-dimethylpyrimidine (5.00 g, 0.035 mol), 4-amino-1-Boc-piperidine (7.023 g, 0.035 mol), sodium tert-butoxide (5.055 g, 0.53 mol) in dioxane (120 mL) was added under an argon atmosphere palladium(II) acetate (0.630 g, 0.003 mol) and 2-(dicyclohexylphospino)biphenyl (1.966 g, 0.006 mmol). The reaction mixture was stirred for 5 hours at 130° C. It was diluted with ethyl acetate (400 mL) and washed with aqueous sodium carbonate (1M, 200 mL), water (200 mL) and brine (150 mL). The combined aqueous layers were extracted with ethyl acetate (400 mL) and the combined organic layers were dried over sodium sulfate. Concentration and purification by chromatography (SiO2, n-heptane/ethyl acetate=2:1 to 1:1) afforded the title compound (5.44 g, 51%) as an orange oil.
Quantity
5 g
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reactant
Reaction Step One
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7.023 g
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reactant
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5.055 g
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120 mL
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400 mL
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solvent
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1.966 g
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reactant
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0.63 g
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catalyst
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-4,6-dimethyl-pyrimidine (1.50 g, 10.52 mmol, 1.0 equiv; commercially available), 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2.53 g, 12.62 mmol, 1.2 equiv; commercially available) and N-ethyl diisopropylamine (2.15 mL, 1.63 g, 12.62 mmol, 1.2 equiv) in acetonitrile (8 mL) and DMAc (2 mL) was heated by microwave irradiation to 160° C. for 1 h and then to 180° C. for 30 min. The reaction mixture was concentrated under reduced pressure and the crude material purified by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane/ethyl acetate providing 1.47 g (46%) of the title compound. MS (ISP): 307.5 [M+H]+.
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0 (± 1) mol
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2.15 mL
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8 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate
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tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate
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tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate
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tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.